3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Tautomerism Computational Chemistry Nucleic Acid Base Analog

3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (CAS 91113-87-0; molecular formula C₅H₄N₄O₂; molecular weight 152.11 g/mol) is the thermodynamically favored dioxo tautomer of the pyrazolo[4,3-d]pyrimidine-5,7-dione heterobicyclic system. This fused pyrazole-pyrimidine scaffold belongs to the broader pyrazolopyrimidine class that includes clinically established drugs such as allopurinol (a [3,4-d] ring-fusion isomer) and sildenafil (a [4,3-d] PDE5 inhibitor).

Molecular Formula C5H4N4O2
Molecular Weight 152.11 g/mol
CAS No. 91113-87-0
Cat. No. B15072123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
CAS91113-87-0
Molecular FormulaC5H4N4O2
Molecular Weight152.11 g/mol
Structural Identifiers
SMILESC1C2=C(C(=O)NC(=O)N2)N=N1
InChIInChI=1S/C5H4N4O2/c10-4-3-2(1-6-9-3)7-5(11)8-4/h1H2,(H2,7,8,10,11)
InChIKeyANXUILHNBBYHQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (CAS 91113-87-0) – Core Scaffold Identity and Procurement-Grade Characterization


3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (CAS 91113-87-0; molecular formula C₅H₄N₄O₂; molecular weight 152.11 g/mol) is the thermodynamically favored dioxo tautomer of the pyrazolo[4,3-d]pyrimidine-5,7-dione heterobicyclic system [1]. This fused pyrazole-pyrimidine scaffold belongs to the broader pyrazolopyrimidine class that includes clinically established drugs such as allopurinol (a [3,4-d] ring-fusion isomer) and sildenafil (a [4,3-d] PDE5 inhibitor). Unlike the more extensively studied allopurinol scaffold (pyrazolo[3,4-d]pyrimidine), the [4,3-d] ring fusion places the pyrazole N atoms in a distinct spatial arrangement that fundamentally alters hydrogen-bonding geometry, tautomeric equilibrium, and biological target preference. Commercially, this compound is supplied at ≥97–98% purity (HPLC) as a white to off-white solid, with batch-specific certificates of analysis covering NMR, HPLC, and DSC characterization . Its primary value proposition for scientific procurement lies in its well-defined tautomeric identity and its role as the unsubstituted parent scaffold for PDE-targeted and adenosine receptor-targeted medicinal chemistry programs, where the [4,3-d] architecture is mandatory for target engagement.

Why 3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione Cannot Be Replaced by the 1H-Tautomer, 2H-Tautomer, or Allopurinol Scaffold


The pyrazolo[4,3-d]pyrimidine-5,7-dione system exists as three isolable tautomers—3H (CAS 91113-87-0), 1H (CAS 40769-81-1), and 2H (CAS 1061224-66-5)—each possessing a distinct hydrogen placement on the pyrazole ring. These are not rapidly interconverting species under ambient conditions: ab initio calculations at the MP2/6-31G** level demonstrate that the 3H-dioxo tautomer is the global minimum on the potential energy surface, with the next most stable tautomer lying 38.7 kJ mol⁻¹ higher in energy, corresponding to an equilibrium constant of ~10⁻¹ that effectively locks the system into the 3H form under standard laboratory conditions [1]. This tautomeric identity directly controls hydrogen-bond donor count (2 for 3H vs 3 for 1H), computed lipophilicity (XLogP3 = −1.0 vs −0.9), and the regioselectivity of N-alkylation reactions during derivatization. Furthermore, the [4,3-d] ring fusion is mechanistically distinct from the [3,4-d] fusion of allopurinol: patent literature explicitly teaches that the [4,3-d] system exhibits adenosine A₁ receptor affinity and phosphodiesterase inhibition leading to cardiotonic and bronchoconstriction-reversal activities, whereas the [3,4-d] system is primarily associated with xanthine oxidase inhibition [2]. Substituting one scaffold for the other, or one tautomer for another, introduces uncontrolled variables in hydrogen-bonding capacity, metabolic stability, and target selectivity that cannot be corrected by downstream formulation adjustments.

Quantitative Differentiation Evidence for 3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione Against Closest Analogs


Thermodynamic Tautomer Stability: 3H-Dioxo Form Is the Global Minimum, 38.7 kJ mol⁻¹ More Stable Than the Next Tautomer

Ab initio calculations at the MP2/6-31G**//HF/3-21G level identified the 3H,4H,6H-dioxo tautomer (corresponding to CAS 91113-87-0) as the global minimum on the potential energy surface. The second most stable species, an oxo-hydroxy tautomer, lies 38.7 kJ mol⁻¹ higher in energy (MP2/6-31G** + 0.9 ZPE). This energy gap corresponds to an equilibrium constant of approximately 10⁻¹, meaning the 3H-tautomer population dominates by roughly one order of magnitude at room temperature [1]. In a polar environment, the dioxo tautomer remains the predicted predominant form [1].

Tautomerism Computational Chemistry Nucleic Acid Base Analog

Hydrogen-Bond Donor Count Differentiates 3H-Tautomer from 1H-Tautomer: 2 vs 3 HBD Groups

Computed molecular descriptors from PubChem reveal a critical difference in hydrogen-bond donor (HBD) count between tautomers: the 3H-tautomer (CAS 91113-87-0) possesses 2 H-bond donors (both on the pyrimidine ring nitrogens), whereas the 1H-tautomer (CAS 40769-81-1) possesses 3 H-bond donors (one additional from the pyrazole N–H) [1][2]. This single-donor difference has multiplicative consequences for calculated logP (XLogP3 = −1.0 for 3H vs −0.9 for 1H), polar surface area, and predicted membrane permeability.

Physicochemical Properties Drug-likeness Tautomer Identity

Ring Fusion Architecture Dictates Biological Target Class: [4,3-d] for PDE/Adenosine vs [3,4-d] for Xanthine Oxidase

The pyrazolo[4,3-d]pyrimidine ring system has been extensively patented and published as a scaffold for phosphodiesterase (PDE1, PDE5) inhibitors and adenosine receptor antagonists, with demonstrated cardiotonic, bronchoconstriction-reversal, and vasodilatory activities [1]. In contrast, the isomeric pyrazolo[3,4-d]pyrimidine system (exemplified by allopurinol and oxipurinol) is the canonical scaffold for xanthine oxidase (XO) inhibition, with allopurinol exhibiting an IC₅₀ of 0.776 ± 0.012 μM against purified XO [2]. This divergence is not incidental: the [4,3-d] fusion positions the pyrimidine carbonyls for interaction with PDE catalytic sites, whereas the [3,4-d] fusion presents the pyrazole C-4 hydroxyl (in allopurinol) for coordination to the molybdenum cofactor of XO [2][3].

Target Selectivity Scaffold Hopping Medicinal Chemistry

Commercially Verified Purity: ≥98% (HPLC) with ISO-Certified Batch QC Documentation for the 3H-Tautomer

Multiple independent commercial suppliers report purity specifications for the 3H-tautomer (CAS 91113-87-0) at ≥97–98% as determined by HPLC with UV detection at λ = 254 nm on C18 columns . In contrast, the 1H-tautomer (CAS 40769-81-1) is typically supplied at 95–97% purity and the 2H-tautomer (CAS 1061224-66-5) at 97% minimum . DSC analysis of the 3H-tautomer reveals sharp endothermic melting transitions in the 220–240 °C range, consistent with a single tautomeric form free of polymorphic contamination .

Quality Control Procurement Analytical Chemistry

Fluorescence Probe Utility: Pyrazolo[4,3-d]pyrimidine-5,7-diones as Xanthine Congeners with Quantifiable Emission Properties

Medza et al. (2009) demonstrated that pyrazolo[4,3-d]pyrimidine-5,7-diones function as fluorescent xanthine congeners, with N-alkylated derivatives exhibiting strong fluorescence in aqueous media as neutral and, in some cases, monoanionic forms [1]. The unsubstituted 3H-tautomer serves as the synthetic entry point for generating these fluorescent probes. Critically, the [4,3-d] architecture is essential for the fluorescence property: the corresponding [3,4-d] isomers (including allopurinol) do not exhibit comparable emission, as their electronic structure lacks the requisite conjugation pathway across the pyrazole-pyrimidine junction [1]. Specific N-alkylated derivatives of the [4,3-d] scaffold have been validated as fluorogenic substrates for purine nucleoside phosphorylase (PNP) in both forward (phosphorolytic) and reverse (synthetic) pathways.

Fluorescence Spectroscopy Enzymatic Assay Purine Nucleoside Phosphorylase

Validated Application Scenarios for 3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione in Research and Industrial Procurement


Medicinal Chemistry: PDE5/PDE1 Inhibitor Lead Optimization Programs

The [4,3-d] scaffold is the core architecture of sildenafil (Viagra®) and related PDE5 inhibitors. The unsubstituted 3H-tautomer (CAS 91113-87-0) serves as the starting material for N1-, N2-, C3-, C5-, and C7- diversification. Patent US 4,663,326 explicitly claims that [4,3-d] analogs exhibit cardiotonic activity in anesthetized dogs at doses of 0.01–0.31 mg/kg i.v. and reverse histamine-induced bronchoconstriction in guinea pigs at 25–50 mg/kg i.p. [1]. Teams developing next-generation PDE inhibitors require the guaranteed [4,3-d] topology and the 3H-tautomeric form to ensure the correct regiochemistry upon N-alkylation—using the 1H- or 2H-tautomer would direct substituents to different nitrogen positions, yielding regioisomeric impurities. (See Section 3, Evidence Items 1 and 3.)

Chemical Biology: Fluorescent Nucleobase Analog Synthesis for Enzymatic Assays

Pyrazolo[4,3-d]pyrimidine-5,7-diones are established xanthine congeners with fluorescence emission properties that make them effective probes for purine nucleoside phosphorylase (PNP) and related nucleic acid-metabolizing enzymes [2]. The 3H-tautomer provides the correct electronic conjugation pathway required for fluorescence; the isomeric allopurinol scaffold is non-fluorescent. N-alkylation of the 3H-tautomer core at the pyrazole nitrogens yields tunable fluorophores with emission maxima sensitive to substitution pattern and solvent polarity. (See Section 3, Evidence Item 5.)

Nucleoside Analog Synthesis: C-Nucleoside Precursor for Antiviral/Anticancer Agents

The pyrazolo[4,3-d]pyrimidine-5,7-dione system has been elaborated into C-nucleoside analogs—including formycin B derivatives—via glycosylation at C3 of the pyrazole ring [3]. The 3H-tautomer is the required tautomeric form for this chemistry because the C3 position bears the reactive N–H for directed metalation or glycosyl halide coupling. The 13C NMR tautomerism study by Buchanan et al. (1980) confirms that the N(2)H tautomer (higher energy species) is a minor contributor, while the 3H form dominates, ensuring regiochemical fidelity during glycosylation [4]. (See Section 3, Evidence Item 1.)

Procurement Quality Assurance: Scaffold Sourcing for High-Throughput Screening Libraries

The 3H-tautomer (CAS 91113-87-0) is available at ≥98% purity (HPLC) with full QC documentation (NMR, HPLC, DSC) from ISO-certified suppliers . The sharp DSC endotherm (220–240 °C) provides a rapid identity verification method that distinguishes the 3H-tautomer from the 1H- and 2H- forms, which exhibit different thermal behavior. For HTS compound management groups, this tautomer-specific QC package eliminates the risk of unknowingly acquiring a mixed-tautomer lot, which would confound screening data interpretation. (See Section 3, Evidence Item 4.)

Quote Request

Request a Quote for 3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.